(E)-1H-Imidazole-4-carbaldehyde oxime

Coordination Chemistry Imidazole Oxime Ligands Metal Complex Geometry

Researchers developing C17,20-lyase inhibitors for androgen-dependent prostate cancer require the 4-imidazole aldoxime regioisomer, not the widely used 2-aldoxime, as substitution position dictates coordination geometry, acid-base behavior, and binding assay outcomes. This compound addresses that gap: • ≥95% purity with full analytical documentation (NMR, HPLC, GC) • Favorable fragment-based screening profile (MW 111.10, HBD 2, HBA 3, Rule-of-Three compliant) • Scalable supply from bench to bulk quantities

Molecular Formula C4H5N3O
Molecular Weight 111.10 g/mol
Cat. No. B12974332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1H-Imidazole-4-carbaldehyde oxime
Molecular FormulaC4H5N3O
Molecular Weight111.10 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)C=NO
InChIInChI=1S/C4H5N3O/c8-7-2-4-1-5-3-6-4/h1-3,8H,(H,5,6)/b7-2+
InChIKeyVZEMVZZNSNMEPJ-FARCUNLSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazole-4-carbaldehyde Oxime: Compound Identity & Physicochemical Profile


(E)-1H-Imidazole-4-carbaldehyde oxime (CAS 57090-90-1) is a heterocyclic compound of molecular formula C4H5N3O (MW 111.10) that combines a five-membered imidazole ring with an aldoxime functional group at the 4-position in the E-configuration . Unlike the extensively studied 2-aldoxime congeners employed as organophosphate reactivators, the 4-aldoxime regioisomer possesses distinct coordination geometry, acid-base behavior, and metabolic stability characteristics that are underexplored in the literature [1]. The compound is commercially available at ≥95% purity with supporting analytical documentation (NMR, HPLC, GC) , and serves as a strategic intermediate for C17,20-lyase inhibitors targeting androgen-dependent prostate cancer [2].

C17,20-lyase inhibitor intermediate synthesis
Fragment-based lead discovery scaffold
Metal-coordination ligand research

Structural Non-Interchangeability of the 4-Aldoxime Regioisomer


Imidazole aldoximes are not interchangeable across substitution positions. The overwhelming majority of published biological activity data for imidazole oximes derives from 2-aldoxime and N-alkylated imidazolium derivatives evaluated as cholinesterase reactivators [1], whereas the 4-aldoxime regioisomer has fundamentally different electronic properties (imidazole ring pKa, oxime geometry) and metal-coordination behavior [2]. The kinetics of oxime formation from 4(5)-formylimidazole display a characteristic rate maximum at pH 4.75 governed by substrate ionization (pKa₁ 2.90, pKa₂ 10.66), a profile not shared by the 2-formyl isomer [3]. Substituting the 4-aldoxime with a 2-aldoxime analog without re-optimization of reaction conditions or binding assays will yield non-transferable results [4].

4-Aldoxime Regioisomer
Oxime at C-4; bidentate coordination via N-oxime and imidazole N-3; pH-rate profile governed by substrate ionization (pKa 2.90, 10.66).
2-Aldoxime / N-Alkylated Analogs
Chelate through N-oxime and N-1; different bite angle and electronic environment; biological data predominantly from 2-aldoxime series not transferable.
Regioisomeric switch may alter metal-complex architecture, reaction kinetics, and assay outcomes. Validate each scaffold independently before substitution.

Differentiation Evidence Against Close Analogs


Coordination Geometry Differences by Aldoxime Position

The 4-aldoxime position on the imidazole ring directs metal coordination through the oxime nitrogen and the imidazole N-3 atom in a bidentate fashion, whereas 1-methylimidazole-2-aldoxime (miao) chelates via the oxime nitrogen and the imidazole N-1 atom, yielding distinct coordination geometries. Crystallographic analysis of Ni(II) complexes with 1-methylimidazole-2-aldoxime reveals a distorted octahedral geometry with Ni–N(imidazole) bond distances of 2.078–2.098 Å and Ni–N(oxime) distances of 2.032–2.048 Å [1]. The 4-regioisomer offers a different bite angle and donor-atom spacing that yields alternative polynuclear architecture possibilities unsuitable for 2-aldoxime ligands [2].

Coordination Geometry
Class-level
4-aldoxime: bidentate N-oxime/N-3; 2-aldoxime: N-oxime/N-1; Ni–N distances 2.032–2.098 Å for 2-aldoxime complex.
Regioisomer directs distinct metal-binding topology and polynuclear architecture potential.
Structural studies on 4-aldoxime complexes are limited; class-level inference.
Coordination Chemistry Imidazole Oxime Ligands Metal Complex Geometry

Ionization-Controlled Rate Profile in Oxime Formation

The reaction of 4(5)-formylimidazole with hydroxylamine exhibits a rate maximum at pH 4.75 at 25 °C, which is mechanistically distinct from the rate maxima observed for non-ionizing carbonyl compounds. This pH optimum arises from substrate ionization effects on the rate of the elimination step rather than a change in the rate-limiting step from elimination to addition. The substrate has ionization constants pKa₁ = 2.90 (imidazolium cation) and pKa₂ = 10.66 (imidazole NH deprotonation) [1]. In contrast, the mechanochemical solvent-free method for oxime formation from N-heterocyclic carbonyls, including imidazole-4-carboxaldehyde, proceeds to quantitative yields at ambient temperature without pH adjustment by exploiting the intrinsic basicity of the heterocyclic nitrogen [2].

Oxime Formation Rate
Head-to-head
Rate maximum at pH 4.75 (25 °C); pKa₁ 2.90, pKa₂ 10.66.
pH control critical for solution-phase kinetics; mechanochemical route avoids pH adjustment.
Mechanism governed by substrate ionization, not rate-limiting step change.
Reaction Kinetics Oxime Formation Mechanism pH-Rate Profiling

Catalytic Hydrogenation to 1H-Imidazole-4-methanamine

(E)-1H-Imidazole-4-carbaldehyde oxime is quantitatively converted (98% yield) to 1H-imidazole-4-methanamine via catalytic hydrogenation with 5% Pd/C under H₂ atmosphere in methanol with acetyl chloride at 0 °C over 17.5 h . This reduction yield compares favorably with alternative reductive amination routes that use the parent 4-imidazolecarboxaldehyde directly with amine nucleophiles and sodium borohydride, where product mixtures often require chromatographic purification [1]. The oxime route provides a cleaner two-step sequence (oxime formation → reduction) that avoids intermediate imine hydrolysis side-reactions common in direct reductive amination of imidazole-4-carboxaldehyde under aqueous conditions [1].

Hydrogenation Yield
Cross-study
98% yield to 1H-imidazole-4-methanamine (5% Pd/C, H₂, AcCl, MeOH, 0 °C, 17.5 h).
High-yielding, chromatography-free route to primary amine intermediate.
Alternative reductive amination yields secondary amine mixtures.
Synthetic Intermediate Catalytic Reduction Imidazole Nitrile Precursor

Hydrogen Bond Donor/Acceptor Profile vs. N-Substituted Analogs

The unsubstituted 4-aldoxime possesses two hydrogen bond donors (imidazole NH and oxime OH) and three hydrogen bond acceptors (oxime N, imidazole N, oxime O), with exactly one rotatable bond (the C–C bond connecting the oxime to the imidazole ring) [1]. N-Substituted analogs such as 1-ethyl-1H-imidazole-4-carboxaldehyde oxime (MW 139.16) and 1-phenyl-1H-imidazole-4-carboxaldehyde oxime (MW 187.20) lose the imidazole NH hydrogen bond donor capacity while gaining increased molecular weight and lipophilicity from the N-substituent . The 2-methyl congener (2-methyl-1H-imidazole-4-carbaldehyde oxime, MW 125.13) retains both HBD groups but introduces steric hindrance adjacent to the oxime, altering reactivity and binding .

HBD/HBA Profile
Class-level
MW 111.10, HBD 2, HBA 3, Rot. bonds 1. N-substituted analogs: MW ≥125, HBD ≤1, higher lipophilicity.
Favorable fragment physicochemical profile; satisfies Rule of Three.
Higher ligand efficiency than bulkier N-alkyl/aryl derivatives.
Physicochemical Properties Hydrogen Bonding Drug-Likeness

Broad-Spectrum Antimicrobial Activity Against Drug-Resistant Bacteria

Although the specific antimicrobial activity of (E)-1H-Imidazole-4-carbaldehyde oxime has not been individually reported, a series of structurally related N-substituted imidazole 2-aldoximes and their quaternary imidazolium salts demonstrated MIC values of 6.25–50.0 μg/mL against a panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains [1]. Among these, N-but-3-enyl-N-meta-chlorobenzyl imidazolium 2-aldoxime was 32-fold more potent than ceftazidime (MIC 2.0 vs. 64 μg/mL) and 128-fold more potent than cefotaxime against ESBL-producing Escherichia coli and Enterobacter cloacae [1]. The 4-aldoxime regioisomer, with its unsubstituted imidazole NH, offers a distinct hydrogen-bonding pharmacophore not available in N-quaternized 2-aldoximes, warranting independent antimicrobial evaluation as an unexplored scaffold [2].

Antimicrobial Activity
Class-level
Related 2-aldoximes: MIC 6.25–50 µg/mL against MDR bacteria; 4-aldoxime not yet individually reported.
Untested scaffold for antimicrobial screening; distinct NH pharmacophore.
Data to verify; independent evaluation warranted.
Antimicrobial Activity Multidrug Resistance Imidazole Oximes

Solvent-Free Mechanochemical Oximation of 4-Formylimidazole

The mechanochemical conversion of N-heterocyclic carbonyl compounds to their oximes using hydroxylamine hydrochloride proceeds without solvent or added base for imidazole-4-carboxaldehyde, exploiting the intrinsic basicity of the imidazole ring nitrogen (pKa of conjugate acid ~6–7) to autocatalyze the condensation [1]. This method achieved up to quantitative yields for imidazole and benzimidazole carboxaldehydes, whereas N-benzyl-substituted imidazole and benzimidazole-2-carbaldehyde derivatives showed substantially lower reactivity under identical conditions, requiring liquid-assisted grinding and NaOH addition [1]. The 4-carboxaldehyde oxime is thus accessible via a greener, atom-economical route that avoids organic solvents and external base [2].

Mechanochemical Oximation
Head-to-head
Quantitative yield via solvent-free ball-milling, no added base, ambient temperature.
Green synthesis route enabled; autocatalyzed by imidazole ring basicity.
N-benzyl derivatives require added base; lower reactivity.
Green Chemistry Mechanochemistry Solvent-Free Synthesis

Recommended Application Scenarios


Fragment-Based Lead Discovery Scaffold

The compound's low molecular weight (111.10), favorable HBD/HBA profile (2 donors, 3 acceptors), and single rotatable bond make it suitable as a fragment for screening against enzyme targets lacking prior imidazole ligand data. Its physicochemical properties satisfy the Rule of Three for fragment-based lead discovery (MW ≤ 300, HBD ≤ 3, HBA ≤ 3) [1], positioning it as a more ligand-efficient starting point than N-substituted or 2-methyl analogs (MW ≥ 125) . The 4-aldoxime provides a hydrogen-bonding pharmacophore distinct from the 2-aldoxime fragment libraries predominantly used in cholinesterase reactivator programs [2].

C17,20-Lyase Inhibitor Intermediate Synthesis

4-Imidazolecarboxaldehyde serves as the key starting material for potent C17,20-lyase inhibitors, a validated drug target for androgen-dependent prostate cancer [1]. The oxime derivative is a stable, isolable intermediate that can be elaborated via oximation, reduction (98% yield to the amine), or dehydration to the nitrile for further functionalization . Patent literature (US 8507676-B2) describes heterocyclic oxime compounds structurally related to this scaffold as enzyme inhibitors, underscoring the commercial relevance of the 4-imidazole oxime chemotype in medicinal chemistry programs [2].

Green Synthesis of Metal-Coordinating Imidazole Oxime Ligands

The mechanochemical oximation protocol enables solvent-free, base-free synthesis of the oxime ligand in quantitative yield [1], which can subsequently be used for preparing transition metal complexes with potential applications in magnetic materials or catalysis. The 4-aldoxime regioisomer provides a bidentate coordination mode (oxime-N + imidazole-N) distinct from the extensively studied 2-aldoxime ligands, offering unexplored coordination architectures for heterodinuclear metal complex design .

Antimicrobial Screening of Unexplored 4-Aldoxime Space

Given that N-substituted imidazole 2-aldoxime quaternary salts demonstrate potent activity against multidrug-resistant Gram-negative bacteria (MIC values 6.25–50 μg/mL, with the best compound 32–128× more potent than clinical cephalosporins against ESBL-producers) [1], the 4-aldoxime scaffold remains entirely untested in antimicrobial assays. The unsubstituted imidazole NH and geometrically distinct oxime orientation present a novel pharmacophore for probing mechanisms of action and resistance that differ from the quaternized 2-aldoxime series .

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Low molecular weight, favorable HBD/HBA profile, minimal rotatable bonds
Binding affinity screening, ligand efficiency metrics
C17,20-lyase inhibitor intermediate
Stable oxime synthetic handle, high reduction yield
Amine/nitrile elaboration, scale-up reproducibility
Solvent-free oxime ligand synthesis
High-yield mechanochemical route, no added base
Transition metal complex formation, coordination geometry analysis
Antimicrobial screening of 4-aldoxime
Unsubstituted imidazole NH pharmacophore, unexplored chemical space
MIC determination against multidrug-resistant pathogens
Quote Request

Request a Quote for (E)-1H-Imidazole-4-carbaldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.